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molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

Cat. No. B085601
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Patent
US03979443

Procedure details

This invention relates to the preparation of esters of maleic acid with monohydric alcohols and to the preparation of monohydric esters of mixtures of maleic acid and fumaric acid. For various reasons maleic in the form of the anhydride is the principal starting material for maleic esters but the principal reason is because the anhydride is the form in which maleic is commercially produced. Maleic anhydride is commercially produced by the oxidation of hydrocarbons such as benzene or butene. Maleic anhydride is obtained by oxidizing the hydrocarbon feed at high temperature and over a suitable catalyst to produce a gaseous effluent of maleic anhydride together with impurities. The gaseous effluent is cooled and scrubbed in water to produce a crude solution of maleic acid. The aqueous solution of maleic acid is then fed to dehydration column in which the maleic acid is dehydrated by contacting with a volatile water insoluble entraining agent such as xylene which does not undergo chemical reaction in the system. The water and entraining agent are removed as overhead vapors and maleic anhydride is removed as bottoms.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
maleic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=O.[C:9](O)(=O)/[CH:10]=[CH:11]/[C:12](O)=O>C1C=CC=CC=1>[C:4]1(=[O:6])[O:8][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:9]=[CH:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
maleic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
monohydric alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Five
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is commercially produced

Outcomes

Product
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O
Name
Type
product
Smiles
Name
Type
product
Smiles
C=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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